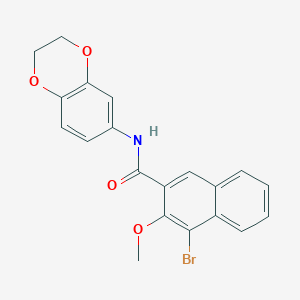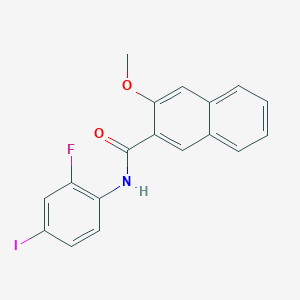
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of organic compounds known as naphthalenes, which are widely used in the synthesis of drugs and other bioactive molecules.
作用機序
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of certain signaling pathways involved in inflammation and cancer. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, it may be useful to investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-naphthoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form an amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the desired product.
科学的研究の応用
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been investigated for its potential as an analgesic and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C20H16BrNO4 |
|---|---|
分子量 |
414.2 g/mol |
IUPAC名 |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO4/c1-24-19-15(10-12-4-2-3-5-14(12)18(19)21)20(23)22-13-6-7-16-17(11-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
InChIキー |
GGQYPIKLQIKBML-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)

methanone](/img/structure/B250917.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
